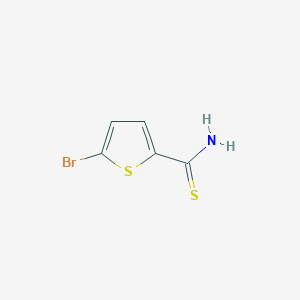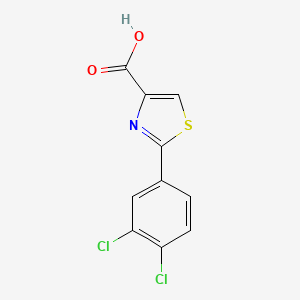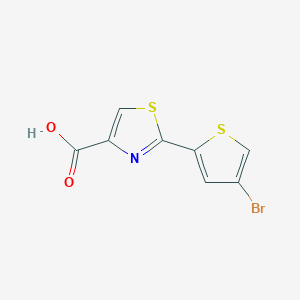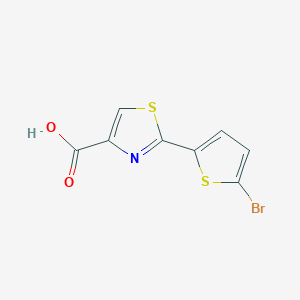
2-(1,3-Benzodioxol-5-YL)-7-chloro-8-methylquinoline-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzodioxol-5-YL)-7-chloro-8-methylquinoline-4-carbonyl chloride (2-BDMC) is a synthetic compound belonging to the class of quinoline derivatives. It is an important intermediate in the synthesis of various pharmaceuticals, such as anti-malarial drugs and anti-cancer agents. 2-BDMC is also used in the synthesis of other compounds, such as dyes, fragrances, and polymers. The structure of 2-BDMC is composed of a quinoline ring, a benzodioxole moiety, and a carbonyl chloride group, which makes it highly reactive and useful for a variety of synthetic applications.
Applications De Recherche Scientifique
Catalytic Asymmetric Reactions
Chiral Pt(II)/Pd(II) pincer complexes, which include a ligand structurally related to 2-(1,3-Benzodioxol-5-YL)-7-chloro-8-methylquinoline-4-carbonyl chloride, have been synthesized and utilized in catalytic asymmetric reactions. These complexes exhibit intramolecular C–H⋯Cl hydrogen bonding and have been applied in asymmetric aldol and silylcyanation reactions (Yoon et al., 2006).
Photophysical Properties and Computational Studies
A study on rhenium tricarbonyl complexes based on bidentate heterocyclic N–N ligands, related to 2-(1,3-Benzodioxol-5-YL)-7-chloro-8-methylquinoline-4-carbonyl chloride, reported their photophysical properties. This research includes both experimental and computational analysis of these complexes, contributing to the understanding of their optical properties and electronic structure (Albertino et al., 2007).
Synthesis of Novel Compounds
A paper detailed the reaction of 3,4-methylenedioxycinnamic acid, a compound structurally similar to 2-(1,3-Benzodioxol-5-YL)-7-chloro-8-methylquinoline-4-carbonyl chloride, with thionyl chloride, leading to the formation of new compounds. This synthesis pathway has been used to produce various structurally complex molecules (Gakhar et al., 1995).
Ligand Behavior in Complexes
The behavior of benzo[h]quinoline, a compound related to 2-(1,3-Benzodioxol-5-YL)-7-chloro-8-methylquinoline-4-carbonyl chloride, was analyzed in palladium(II) complexes. The study revealed insights into the interactions and structural properties of these complexes, highlighting the potential for further development of similar compounds (Deeming et al., 1978).
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-7-chloro-8-methylquinoline-4-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2NO3/c1-9-13(19)4-3-11-12(18(20)22)7-14(21-17(9)11)10-2-5-15-16(6-10)24-8-23-15/h2-7H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUXKQCTXWKWRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC4=C(C=C3)OCO4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-YL)-7-chloro-8-methylquinoline-4-carbonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1372328.png)
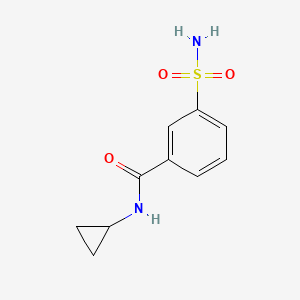
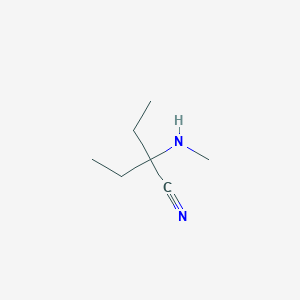
![2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride](/img/structure/B1372333.png)
![[4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanamine](/img/structure/B1372337.png)
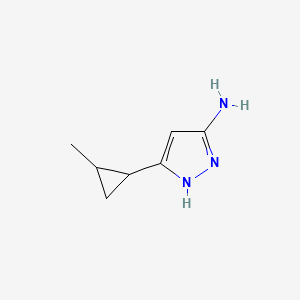
![2-[(2,2,2-Trifluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B1372340.png)
